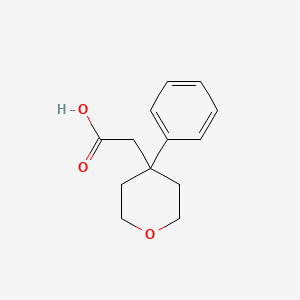

2-(4-Phenyl-tetrahydro-2H-pyran-4-yl)acetic acid

Description

2-(4-Phenyl-tetrahydro-2H-pyran-4-yl)acetic acid (CAS: 307492-59-7) is a heterocyclic compound featuring a tetrahydropyran (THP) ring substituted at the 4-position with a phenyl group and an acetic acid moiety. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.27 g/mol. This compound serves as a versatile building block in pharmaceutical and agrochemical research due to its rigid tetrahydropyran scaffold, which enhances stereochemical stability and bioavailability .

Properties

IUPAC Name |

2-(4-phenyloxan-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-12(15)10-13(6-8-16-9-7-13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYWRVYUSMTFLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80813-10-1 | |

| Record name | 2-(4-phenyltetrahydro-2H-pyran-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Tetrahydropyran Ring Formation

The tetrahydropyran scaffold is commonly synthesized via acid-catalyzed cyclization of diols or epoxy alcohols. For example, Prins cyclization between homoallylic alcohols and aldehydes under acidic conditions generates the oxane ring. In the absence of direct data for the phenyl-substituted variant, analogous procedures using benzaldehyde derivatives could theoretically introduce the aromatic group during cyclization.

Synthesis of Ethyl 2-(Tetrahydro-2H-pyran-4-yl)acetate as a Key Intermediate

Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (CAS 103260-44-2) serves as a critical precursor for acetic acid derivatives. Documented procedures from Ambeed.com outline two primary pathways:

Hydrogenation of Unsaturated Esters

Palladium-catalyzed hydrogenation of ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate achieves full saturation of the oxane ring:

- Reactants : Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate (21 g, 123 mmol), Pd/C (2.5 g).

- Conditions : H₂ (30 psi), methanol solvent, 16–19°C, 18 h.

- Yield : 94% (20 g) of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate.

This method ensures high regioselectivity and preserves the ester functionality for downstream hydrolysis.

Lithium Aluminum Hydride Reduction of Esters

Reduction of ethyl esters to primary alcohols is a well-established step, though this diverges from the target acetic acid:

- Reactants : Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (20 g, 116 mmol), LiAlH₄ (8.8 g, 232 mmol).

- Conditions : Anhydrous THF, 11–13°C, 18 h.

- Yield : 77% (11.7 g) of 2-(tetrahydro-2H-pyran-4-yl)ethanol.

Hydrolysis of Ester Intermediates to Carboxylic Acids

Alkaline Ester Hydrolysis

Conversion of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate to the corresponding acetic acid derivative is achieved via saponification:

| Parameter | Value |

|---|---|

| Reactant | Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (15 g, 8.81 mmol) |

| Base | NaOH (15.9 g, 44.06 mmol) |

| Solvent | Methanol/water (150 mL each) |

| Temperature | 0°C → room temperature |

| Time | 15 h |

| Yield | 94% (12.0 g) |

This method proceeds via nucleophilic acyl substitution, with hydroxide ion attacking the ester carbonyl. Acidic workup (HCl, pH 3) precipitates the carboxylic acid.

Alternative Hydrolysis Conditions

Potassium hydroxide in ethanol provides comparable results:

- Reactants : Ethyl ester (3.04 g, 17.7 mmol), KOH (3 g, 53 mmol).

- Conditions : Ethanol, 18 h, room temperature.

- Yield : Quantified via dichloromethane extraction post-acidification.

Challenges in Introducing the 4-Phenyl Substituent

The absence of explicit data on phenyl group incorporation into the tetrahydropyran ring necessitates speculative analysis based on analogous systems:

Late-Stage Functionalization

- Friedel-Crafts alkylation : Treating tetrahydropyran-4-ylacetic acid derivatives with benzyl halides in the presence of AlCl₃ could install the phenyl group. However, this risks over-alkylation and requires rigorous regiocontrol.

- Buchwald-Hartwig amination : If a halogen exists at the 4-position, palladium-catalyzed coupling with phenylboronic acids might introduce the aryl group.

Early-Stage Cyclization with Phenyl Precursors

Incorporating benzaldehyde derivatives into Prins cyclization reactions could yield phenyl-substituted tetrahydropyran rings. For example:

- Reactants : Benzaldehyde, homoallylic alcohol.

- Acid Catalyst : H₂SO₄ or BF₃·OEt₂.

- Outcome : 4-Phenyltetrahydro-2H-pyran intermediate.

Comparative Analysis of Synthetic Routes

The table below summarizes key reaction steps and yields from documented procedures:

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenyl-tetrahydro-2H-pyran-4-yl)acetic acid can undergo various chemical reactions, including:

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

1. Modification of Furan Derivatives:

Research indicates that modifying furan derivatives can address issues such as high lipophilicity and potent CYP3A4 inhibitory activities . By changing the furan ring to a less lipophilic 1,3,4-oxadiazole ring, the issues faced by furan derivatives can be addressed .

2. PPARα/γ Agonists:

2-(4-Phenyl-tetrahydro-2H-pyran-4-yl)acetic acid can be explored in the design of Peroxisome proliferator-activated receptors (PPARα/γ) agonists . Novel zwitterionic compounds have been synthesized and evaluated as PPARα/γ dual agonists . These oxadiazole derivatives exhibited a significant decrease in plasma glucose and plasma triglyceride levels without marked weight gain, suggesting potential applications in metabolic disorders .

3. Inhibiting Mycobacterium Tuberculosis:

Tetrahydropyran derivatives have been explored for their potential in inhibiting Mycobacterium tuberculosis . Replacing a cyclohexyl ring with a tetrahydropyran-4-yl moiety in certain compounds maintains activity against Mycobacterium tuberculosis, suggesting that this compound could be modified and used in the synthesis of such inhibitors .

Related Research

1. CYP3A4 Inhibition:

The CYP3A4 inhibitory activity of related compounds has been studied, showing that compounds with high Log D values exhibit potent CYP3A4 direct inhibitory activity, while low lipophilic compounds show reduced CYP3A4 inhibitory activity .

2. Heterocyclic Amine Carcinogens:

Research on heterocyclic amines (HCAs) reveals insights into their formation and impact . Studies challenge the notion that creatine supplementation increases carcinogenic HCAs, with diet being the main factor responsible for HCA formation . Understanding the role of heterocyclic amines and their interactions is crucial in assessing the safety and potential applications of related compounds.

Data Tables

The following tables summarize key data from related research that may inform potential applications of this compound.

Table 1: PPARα/γ Agonist Activity and CYP3A4 Inhibition of Furan Derivatives

| Compd. | R | PPARα EC50 (nM) | PPARγ EC50 (nM) | Log D a) | CYP3A4 Direct Inhibition (%) b) | MBI Remaining (%) c) |

|---|---|---|---|---|---|---|

| 22a | 1.6 | 5.5 | 1.8 | 22 | 88 | |

| 29 | 2.9 | 33 | 1.1 | 28 | 110 | |

| 33 | 2.7 | 6.9 | 1.8 | 25 | 83 | |

| 30 | 17 | 93 | 0.9 | 15 | 124 | |

| 22b | 2.4 | 8.8 | 2.6 | 42 | 93 | |

| 31 | 1.9 | 4.2 | 1.6 | NT d) | 84 | |

| 22c | 110 | 110 | NT | NT | NT |

a) Log D values were determined from the partition coefficient for 1-octanol/phosphate buffer saline (PBS) at pH 7.4.

b) CYP3A4 direct inhibition values were shown in % inhibition at 10 µM concentration of the compounds for 60 min incubation.

c) MBI values were shown in % remaining at 100 µM concentration of the compounds reacted with CYP3A4 probe substrates after 30 min preincubation in human liver microsomes.

d) Not tested.

Table 2: प्रभावशीलता

| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) |

|---|---|---|

| 40a | 135±49 | −76 b) |

| 40g | 162±23 | −70 b) |

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Phenyl-tetrahydro-2H-pyran-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways, leading to modulation of their activity.

Pathways Involved: It may influence pathways related to inflammation, microbial growth, or cellular signaling, depending on its specific structure and functional groups.

Comparison with Similar Compounds

2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)acetic acid

- Molecular Formula : C₁₅H₁₉FO₃

- Molecular Weight : 266.31 g/mol

- Key Features : The 4-fluorophenyl group and dimethyl substitution on the THP ring increase lipophilicity, improving blood-brain barrier penetration.

- Applications : Explored in central nervous system (CNS) drug development .

Tetrahydropyran Derivatives with Functional Group Variations

Tetrahydropyran-4-yl-acetic acid (Base Compound)

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- Physical Properties : Melting point (mp) = 48–50°C; boiling point (bp) = 88–95°C .

- Key Differences : Lacks aromatic substituents, resulting in lower molecular complexity and reduced pharmacological activity compared to phenyl-substituted analogues .

Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate

- Molecular Formula : C₈H₁₄O₃

- Molecular Weight : 158.20 g/mol

- Key Features : The methyl ester group enhances volatility, making it suitable for gas chromatography analysis.

- Applications : Intermediate in fragrance synthesis and peptide coupling reactions .

Amino- and Carbamate-Substituted Analogues

(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

- Molecular Formula: C₈H₁₃NO₃

- Molecular Weight : 187.19 g/mol

- Key Features: The amino group enables chiral resolution and participation in peptide bond formation.

- Applications: Building block for non-natural amino acids in peptidomimetics .

{4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid

- Molecular Formula: C₁₃H₂₁NO₅

- Molecular Weight : 271.31 g/mol

- Key Features: The Boc-protected amino group prevents undesired side reactions during solid-phase synthesis.

- Applications : Used in peptide drug candidates requiring orthogonal protection strategies .

Comparative Data Table

Research Findings and Trends

- Electron-Donating vs. Withdrawing Groups : Phenyl-substituted derivatives exhibit enhanced bioactivity over unsubstituted THP analogues due to π-π stacking interactions with biological targets .

- Steric Effects : Dimethyl substitution on the THP ring (e.g., in the 4-fluorophenyl derivative) improves metabolic stability by hindering enzymatic degradation .

- Chiral Centers: Amino-substituted THP derivatives (e.g., (R)-isomer) show higher enantioselectivity in asymmetric catalysis compared to racemic mixtures .

Biological Activity

2-(4-Phenyl-tetrahydro-2H-pyran-4-yl)acetic acid is an organic compound notable for its unique structural features, including a tetrahydropyran ring, a phenyl group, and an acetic acid moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

- Molecular Formula : C15H20O3

- Molecular Weight : Approximately 234.29 g/mol

The structure of this compound contributes significantly to its biological activity. The presence of the tetrahydropyran ring enhances its lipophilicity, which is crucial for membrane permeability and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- The compound has shown effectiveness against various microbial strains. For instance, it demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations of 0.5 mg/mL and lower .

- In comparative studies, the compound was found to be more effective than conventional antibiotics like streptomycin.

- Anti-inflammatory Properties :

-

Mechanism of Action :

- The biological activity is believed to stem from its interaction with specific molecular targets involved in metabolic pathways. This includes modulation of enzymes and receptors related to inflammation and microbial growth.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid | C15H20O3 | Methyl substitution enhances lipophilicity |

| 2-(4-Chlorophenyl-tetrahydro-2H-pyran-4-yl)acetic acid | C15H19ClO3 | Chlorine substitution may alter solubility and activity |

| 2-(m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid | C15H20O3 | Meta-substitution affects sterics and electronic properties |

This table illustrates how variations in substituents influence the chemical behavior and biological activities of these compounds.

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

- Inflammation Models : In animal models of inflammation, the administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.

- Antimicrobial Efficacy : A study evaluating its antimicrobial properties found that it inhibited bacterial growth effectively at lower concentrations than standard antibiotics, suggesting its potential as a new therapeutic agent for resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.